molecular formula C25H23FN4O2S B4598487 1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea

1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B4598487
M. Wt: 462.5 g/mol
InChI Key: XAXGVUFTDZUUGL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with a fluorophenyl group and a phenoxy methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of Phenoxy Methyl Group: The phenoxy methyl group is attached through etherification reactions, typically involving phenol derivatives and alkyl halides.

    Formation of Urea Moiety: The final step involves the formation of the urea moiety by reacting the intermediate compounds with isocyanates or carbamoyl chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)amine: Similar structure but with an amine group instead of a urea moiety.

    1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)thiourea: Contains a thiourea group instead of a urea moiety.

Uniqueness

1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[5-[[4-(2-phenylpropan-2-yl)phenoxy]methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c1-25(2,17-8-4-3-5-9-17)18-12-14-19(15-13-18)32-16-22-29-30-24(33-22)28-23(31)27-21-11-7-6-10-20(21)26/h3-15H,16H2,1-2H3,(H2,27,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXGVUFTDZUUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=NN=C(S3)NC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 3
Reactant of Route 3
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 4
Reactant of Route 4
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 5
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
1-(2-Fluorophenyl)-3-(5-{[4-(2-phenylpropan-2-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea

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